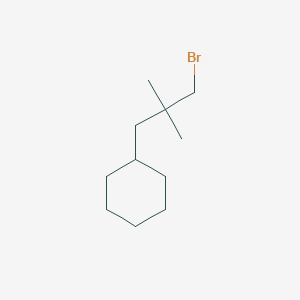

(3-Bromo-2,2-dimethylpropyl)cyclohexane

Description

(3-Bromo-2,2-dimethylpropyl)cyclohexane is a brominated cycloalkane derivative characterized by a cyclohexane ring substituted with a 3-bromo-2,2-dimethylpropyl group. Its molecular formula is C₁₁H₂₁Br, with a molecular weight of 233.19 g/mol. The compound features a tertiary bromine atom on the propyl chain, adjacent to two methyl groups, which confers steric hindrance and influences its reactivity and physical properties.

Properties

IUPAC Name |

(3-bromo-2,2-dimethylpropyl)cyclohexane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21Br/c1-11(2,9-12)8-10-6-4-3-5-7-10/h10H,3-9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMZIEQZCUQIIGU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CC1CCCCC1)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3-Bromo-2,2-dimethylpropyl)cyclohexane typically involves the bromination of 2,2-dimethylpropylcyclohexane. This can be achieved using bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3) under controlled conditions . The reaction is carried out in an inert solvent like carbon tetrachloride (CCl4) or dichloromethane (CH2Cl2) at room temperature .

Industrial Production Methods: Industrial production of (3-Bromo-2,2-dimethylpropyl)cyclohexane follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with stringent control over reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions: (3-Bromo-2,2-dimethylpropyl)cyclohexane undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as hydroxide (OH-), cyanide (CN-), or amines (NH2-) under appropriate conditions.

Elimination Reactions: The compound can undergo elimination reactions to form alkenes, typically using strong bases like potassium tert-butoxide (KOtBu) or sodium hydride (NaH).

Common Reagents and Conditions:

Substitution Reactions: Reagents such as sodium hydroxide (NaOH), potassium cyanide (KCN), or ammonia (NH3) in solvents like water or ethanol are commonly used.

Elimination Reactions: Strong bases like potassium tert-butoxide (KOtBu) or sodium hydride (NaH) in aprotic solvents such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) are employed.

Major Products Formed:

Substitution Reactions: Products include alcohols, nitriles, and amines depending on the nucleophile used.

Elimination Reactions: The major products are alkenes formed by the removal of hydrogen bromide (HBr).

Scientific Research Applications

(3-Bromo-2,2-dimethylpropyl)cyclohexane has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of (3-Bromo-2,2-dimethylpropyl)cyclohexane involves its reactivity due to the presence of the bromine atom. The bromine atom is a good leaving group, making the compound susceptible to nucleophilic substitution and elimination reactions . The molecular targets and pathways involved depend on the specific reactions and applications being studied .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Isomers and Chain Analogues

Structural isomers of (3-Bromo-2,2-dimethylpropyl)cyclohexane include compounds with variations in branching or substituent position. For example:

- 1,3,5-Trimethylcyclohexane (C₉H₁₈): Lacks bromine but demonstrates how alkyl substitution patterns alter steric and thermodynamic properties. Its symmetrical trimethyl groups increase melting point compared to asymmetrical derivatives .

- Ethylcyclohexane (C₈H₁�₆): A simpler analogue with a linear ethyl group, highlighting how increased branching in the target compound reduces volatility (higher boiling point predicted).

Brominated Cyclohexane Derivatives

- Reactivity : The tertiary bromine in the target compound is less reactive in nucleophilic substitutions compared to the primary bromine in (Bromomethyl)cyclohexane .

- Lipophilicity : Bromine and methyl groups enhance lipophilicity, similar to spiro-connected cyclohexane-thiazolone derivatives (log kₐ values: 0.8–1.2) .

Key Research Findings

- Synthetic Challenges : Isolation of brominated cyclohexanes from lipidic extracts is complicated by contaminants (e.g., fatty acids), necessitating advanced purification techniques .

- Structure-Activity Relationships: Substituent size and position critically influence bioactivity. For example, isopropylamino derivatives in spiro-cyclohexane systems show higher chromatographic retention (RM₀) than tert-butyl analogues, underscoring the role of branching .

Biological Activity

Overview

(3-Bromo-2,2-dimethylpropyl)cyclohexane is an organic compound with the molecular formula and a molecular weight of 233.19 g/mol. This compound has garnered interest in various fields, particularly in chemistry and biology, due to its unique structure and reactivity. The presence of the bromine atom enhances its potential for biological activity, making it a subject of research in medicinal chemistry and pharmacology.

Synthesis and Properties

The synthesis of (3-Bromo-2,2-dimethylpropyl)cyclohexane typically involves the bromination of 2,2-dimethylpropylcyclohexane using bromine (Br₂) in the presence of catalysts such as iron (Fe) or aluminum bromide (AlBr₃). This process is crucial for obtaining high yields and purity in industrial settings.

Biological Activity

Research indicates that (3-Bromo-2,2-dimethylpropyl)cyclohexane exhibits significant biological activity, particularly in the following areas:

- Antimicrobial Activity : Studies have shown that brominated compounds can possess antimicrobial properties. The mechanism often involves disruption of microbial cell membranes or interference with metabolic processes.

- Pharmacological Applications : The compound is being investigated for its potential use in drug development. Its structure allows it to interact with various biological macromolecules, which could lead to therapeutic applications in treating infections or other diseases .

The mechanism by which (3-Bromo-2,2-dimethylpropyl)cyclohexane exerts its effects is primarily attributed to the reactivity of the bromine atom. It acts as a good leaving group in nucleophilic substitution reactions, allowing it to form covalent bonds with biological targets such as enzymes or receptors. This reactivity can lead to inhibition or modulation of biological pathways.

Case Studies

- Antimicrobial Testing : In a study assessing the antimicrobial efficacy of various brominated compounds, (3-Bromo-2,2-dimethylpropyl)cyclohexane demonstrated notable inhibition against several bacterial strains. The minimum inhibitory concentration (MIC) was determined to be effective at concentrations lower than many traditional antibiotics .

- Pharmacological Screening : A high-throughput screening assay was developed to evaluate the impact of (3-Bromo-2,2-dimethylpropyl)cyclohexane on bacterial virulence factors. Results indicated that at specific concentrations, the compound significantly reduced the secretion of virulence factors in pathogenic E. coli strains, suggesting its potential as a lead compound for further drug development .

Comparative Analysis

A comparison with similar compounds reveals that (3-Bromo-2,2-dimethylpropyl)cyclohexane is more reactive than its chloro and fluoro analogs due to the superior leaving group ability of bromine. This enhanced reactivity facilitates its use in various chemical reactions and biological applications:

| Compound | Reactivity Level | Biological Activity |

|---|---|---|

| (3-Bromo-2,2-dimethylpropyl)cyclohexane | High | Antimicrobial, potential drug lead |

| (3-Chloro-2,2-dimethylpropyl)cyclohexane | Moderate | Limited antimicrobial properties |

| (3-Fluoro-2,2-dimethylpropyl)cyclohexane | Low | Minimal biological activity |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.